![molecular formula C9H7F3N2 B182833 1-Methyl-2-(trifluoromethyl)benzimidazole CAS No. 384-46-3](/img/structure/B182833.png)
1-Methyl-2-(trifluoromethyl)benzimidazole
Overview
Description
1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound . It is a suitable reagent used as an electrolyte additive for dye-sensitized solar cells and solid-state dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole involves the reaction of the appropriate 1,2-phenylenediamine with 1.6 equivalents of CF3COOH and one drop of concentrated HCl. This mixture is heated under reflux in a nitrogen atmosphere for 4 hours . A new and efficient method has also been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
Molecular Structure Analysis
The molecular formula of 1-Methyl-2-(trifluoromethyl)benzimidazole is C9H7F3N2 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
The chemical reactions of 1-Methyl-2-(trifluoromethyl)benzimidazole have been studied in the context of its antibacterial and antifungal activities . The synthesized molecules were subjected to molecular docking studies with a crystal structure of cytochrome P450 14 alpha-sterol demethylase (CYP51) coming through Mycobacterium tuberculosis in composite with fluconazole .
Scientific Research Applications
Ferroptosis Inducers
This compound has been identified as a novel inducer of ferroptosis, a form of programmed cell death important in cancer research. It shows potential for in vitro and in vivo studies .
Antibacterial Agents
Derivatives of this compound have shown potent antibacterial properties against resistant organisms, including methicillin and vancomycin-resistant S. aureus .
Material Science
The compound’s structure has been analyzed using X-ray crystallography, indicating its utility in understanding material properties at the molecular level .
Chemical Synthesis
It serves as a precursor for synthesizing various benzimidazole derivatives, which are valuable in pharmaceuticals and other chemical industries .
Corrosion Inhibition
Benzotriazole-based compounds, which include this chemical, are used as corrosion inhibitors for metals like copper .
Drug Discovery
The benzimidazole motif is significant in pharmaceuticals for new drug discovery due to its diverse pharmacological properties .
Mechanism of Action
Target of Action
1-Methyl-2-(trifluoromethyl)benzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects
Mode of Action
Benzimidazole derivatives typically interact with their targets through various mechanisms, depending on the specific functional groups present on the benzimidazole core . For instance, some benzimidazole derivatives have been found to inhibit tubulin polymerization in parasitic worms, leading to their death .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific targets . For instance, benzimidazoles that target tubulin disrupt microtubule formation, affecting cell division and other cellular processes .
Pharmacokinetics
The molecular weight of 1-methyl-2-(trifluoromethyl)benzimidazole is 2001605 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, it’s likely that 1-methyl-2-(trifluoromethyl)benzimidazole could have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Safety and Hazards
Future Directions
The future directions for the study of 1-Methyl-2-(trifluoromethyl)benzimidazole involve the discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as potential ferroptosis inducers . This is achieved by phenotypic screenings and the design and synthesis of a series of analogs to improve activity .
properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-14-7-5-3-2-4-6(7)13-8(14)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKYRNSRLGCTDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334490 | |
Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
384-46-3 | |
Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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